Methyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
CAS No.: 697230-16-3
Cat. No.: VC5293128
Molecular Formula: C16H18N4O3
Molecular Weight: 314.345
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 697230-16-3 |
|---|---|
| Molecular Formula | C16H18N4O3 |
| Molecular Weight | 314.345 |
| IUPAC Name | methyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C16H18N4O3/c1-4-23-12-7-5-11(6-8-12)14-13(15(21)22-3)10(2)19-16-17-9-18-20(14)16/h5-9,14H,4H2,1-3H3,(H,17,18,19) |
| Standard InChI Key | GAIPMOXRVCMHCE-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)C2C(=C(NC3=NC=NN23)C)C(=O)OC |
Introduction
Methyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound belonging to the class of triazolopyrimidines. This compound features a unique structure characterized by a triazole ring fused to a pyrimidine ring, with notable substituents including a methyl group, an ethoxy group, and a carboxylate ester. The presence of these functional groups contributes to its diverse chemical properties and potential biological activities.
Synthesis and Preparation
The synthesis of Methyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step reactions. These reactions often start with the formation of the triazolopyrimidine core, followed by the introduction of the ethoxyphenyl and methyl groups. The carboxylate ester is typically formed through esterification reactions.
Biological Activities and Applications
Methyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro triazolo[1,5-a]pyrimidine-6-carboxylate exhibits a range of biological activities, making it a candidate for further research in drug development and therapeutic applications. Its potential as an antimicrobial and anticancer agent is particularly noteworthy in pharmaceutical research.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume